3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid, also known as MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that stimulates the release of growth hormone and insulin-like growth factor-1 (IGF-1) in the body. MK-677 is used in scientific research to study the effects of growth hormone and IGF-1 on various physiological processes.
Mechanism of Action
3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid works by binding to the ghrelin receptor, which is found in the brain and other tissues. This binding stimulates the release of growth hormone and IGF-1, which have a wide range of physiological effects in the body. The exact mechanism by which this compound stimulates growth hormone and IGF-1 release is not fully understood, but it is thought to involve the activation of signaling pathways within cells.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects in the body. It has been shown to increase lean body mass and bone density in elderly individuals, as well as improve sleep quality and cognitive function. This compound also has an anabolic effect on muscle tissue, which may make it useful for treating muscle wasting disorders. In addition, it has been shown to increase insulin sensitivity and reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and handle than peptide compounds. It also has a relatively long half-life in the body, which allows for less frequent dosing in animal studies. However, one limitation of using this compound in lab experiments is that it can be expensive to produce and may not be readily available in some research settings.
Future Directions
There are a number of future directions for research on 3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid. One area of interest is its potential use in treating muscle wasting disorders, such as sarcopenia and cachexia. Another area of interest is its potential use in improving sleep quality and cognitive function in elderly individuals. Additionally, researchers are interested in studying the long-term effects of this compound on growth hormone and IGF-1 levels, as well as its safety and tolerability in humans.
Synthesis Methods
3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid is synthesized using a multi-step process that involves the reaction of cyclopentanone with 3-methoxypropylamine to form a pyrrolidine intermediate. This intermediate is then reacted with 4,4'-difluorobenzophenone to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid is used in scientific research to study the effects of growth hormone and IGF-1 on various physiological processes. It has been shown to increase lean body mass and bone density in elderly individuals, as well as improve sleep quality and cognitive function. This compound has also been studied for its potential use in treating growth hormone deficiency, osteoporosis, and muscle wasting disorders.
properties
IUPAC Name |
3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-24-14-8-9-20(11-14)16-7-3-6-15(16)19-17(21)12-4-2-5-13(10-12)18(22)23/h2,4-5,10,14-16H,3,6-9,11H2,1H3,(H,19,21)(H,22,23)/t14?,15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHXMNOMNNYYTN-MERJSTESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCCC2NC(=O)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)[C@@H]2CCC[C@@H]2NC(=O)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.